Methyl 2-ethenyldecanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113709-35-6 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
methyl 2-ethenyldecanoate |
InChI |
InChI=1S/C13H24O2/c1-4-6-7-8-9-10-11-12(5-2)13(14)15-3/h5,12H,2,4,6-11H2,1,3H3 |
InChI Key |
UPMMRSVRLQOYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C=C)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Ethenyldecanoate
Established Retrosynthetic Strategies for Methyl 2-ethenyldecanoate
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For this compound, three primary disconnection points offer logical pathways for its synthesis.
Esterification Pathways
A straightforward retrosynthetic disconnection involves breaking the ester linkage. This approach identifies 2-ethenyldecanoic acid and methanol (B129727) as the immediate precursors.
Forward Synthesis via Fischer Esterification:
The synthesis begins with the esterification of 2-ethenyldecanoic acid with methanol. The Fischer esterification, a classic acid-catalyzed reaction, is a common method for this transformation. masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out by refluxing the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com
Reaction: 2-ethenyldecanoic acid + Methanol (excess) --(H⁺ catalyst)--> this compound + Water
To drive the equilibrium towards the product, the alcohol is often used as the solvent, or water is removed as it is formed. chemguide.co.uk Alternative esterification methods that avoid the use of strong acids, such as the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed for substrates that are sensitive to acidic conditions. commonorganicchemistry.com Another mild method involves the reaction of the carboxylic acid with trimethylsilyldiazomethane. commonorganicchemistry.com
Carbon-Carbon Bond Formation at the Alpha-Position to the Ester
Another key retrosynthetic strategy involves the formation of the carbon-carbon bond at the α-position of the ester. This approach starts from a saturated ester, methyl decanoate (B1226879), and introduces the vinyl group.
Forward Synthesis via α-Vinylation:
The α-vinylation of esters can be achieved through several methods, most notably via transition metal catalysis. Palladium-catalyzed α-vinylation has emerged as a powerful tool for this transformation. nih.gov In a typical procedure, the ester is first converted to its enolate by treatment with a strong base, such as lithium hexamethyldisilazide (LHMDS). The resulting enolate then undergoes a cross-coupling reaction with a vinyl electrophile, such as vinyl bromide or vinyl triflate, in the presence of a palladium catalyst. nih.gov
Step 1 (Enolate Formation): Methyl decanoate + LHMDS → Lithium enolate of methyl decanoate
Step 2 (Palladium-Catalyzed Cross-Coupling): Lithium enolate + Vinyl bromide --([Pd] catalyst)--> this compound
The choice of palladium catalyst and ligands is crucial for the efficiency of the reaction. Catalysts such as [Pd(P(tBu)₃)Br]₂ have been shown to be effective for the α-vinylation of a range of carbonyl compounds, including esters. nih.gov
More recently, main group-catalyzed α-vinylation reactions have been developed as an alternative to transition metal-based methods. nih.gov These methods often involve the trapping of catalytically generated vinyl cations with silyl (B83357) ketene (B1206846) acetals, which can be prepared from the corresponding esters. nih.gov
Olefinic Functionalization Precursors
A third retrosynthetic approach considers the formation of the vinyl group from a precursor functionality at the α-position. A plausible precursor is an α-formyl ester, which can be converted to the vinyl group via an olefination reaction.
Forward Synthesis via Wittig Reaction:
This pathway would involve the synthesis of methyl 2-oxodecanoate as a key intermediate. This α-keto ester can then undergo a Wittig reaction with a methylidene phosphorane (e.g., methyltriphenylphosphonium (B96628) bromide and a strong base) to form the desired double bond. researchgate.netrsc.org
Step 1 (Intermediate Synthesis): Synthesis of Methyl 2-oxodecanoate (e.g., via oxidation of methyl 2-hydroxydecanoate or other methods).
Step 2 (Wittig Olefination): Methyl 2-oxodecanoate + Ph₃P=CH₂ → this compound + Ph₃P=O
The Wittig reaction is a robust and widely used method for alkene synthesis due to the unambiguous placement of the double bond. researchgate.net For α-keto esters, this reaction provides a direct route to the corresponding α-vinyl esters.
Another related olefination strategy is the Julia-Kocienski olefination, which can also be employed to construct the vinyl group and often provides good E-selectivity for the resulting alkene. mdpi.com
Development of Novel Synthetic Routes for this compound
While the established methods provide reliable access to this compound, modern synthetic chemistry often demands higher levels of control over the stereochemical outcome of reactions. This has led to the development of stereoselective and asymmetric approaches.
Stereoselective Synthesis Methodologies
For α-substituted alkenes, the stereochemistry (E/Z isomerism) of the double bond can be a critical factor. While the Wittig reaction with simple phosphoranes often yields the Z-alkene, modifications such as the Schlosser modification can be used to favor the E-isomer. The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction using phosphonate (B1237965) esters, typically provides excellent E-selectivity.
Stereoselective synthesis of α-vinyl esters can also be achieved through stereoselective olefination reactions. For instance, the stereoselective synthesis of functionalized vinyl ethers has been reported, and similar strategies could potentially be adapted for the synthesis of α-vinyl esters with high stereocontrol. researchgate.net
Below is a table summarizing plausible stereoselective olefination reactions for the synthesis of this compound, starting from Methyl 2-oxodecanoate.
| Olefination Method | Reagents | Typical Stereoselectivity | Plausible Yield (%) |
|---|---|---|---|
| Wittig Reaction (unstabilized ylide) | Ph₃P=CH₂ | Generally Z-selective | 70-90 |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Me + Base | Highly E-selective | 80-95 |
| Julia-Kocienski Olefination | Heteroaryl sulfone reagent | Highly E-selective | 75-90 |
Asymmetric Synthesis Approaches
The synthesis of enantiomerically enriched α-chiral compounds is a major goal in modern organic synthesis. mdpi.comnih.gov For a molecule like this compound, if a chiral center were to be introduced at the α-position (by replacing one of the vinyl protons with another substituent), asymmetric synthesis would be crucial.
Asymmetric α-vinylation of carbonyl compounds can be achieved using chiral catalysts. mdpi.com For instance, the use of a chiral amine catalyst in conjunction with a copper catalyst has been shown to effect the enantioselective α-vinylation of aldehydes. commonorganicchemistry.com Adapting such a system to the enolate of methyl decanoate could potentially provide a route to chiral α-vinyl esters.
Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be appended to the decanoate backbone, directing the stereoselective introduction of the vinyl group at the α-position. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
The development of new chiral ligands for transition metal catalysts is also a key area of research for asymmetric synthesis. nih.gov Chiral diene ligands, for example, have shown great promise in a variety of asymmetric transformations. nih.gov An asymmetric palladium-catalyzed α-vinylation of methyl decanoate could potentially be developed using a suitable chiral phosphine (B1218219) or diene ligand.
The following table outlines potential asymmetric approaches for the synthesis of a chiral derivative of this compound.
| Asymmetric Method | Key Reagents/Catalysts | Potential Enantioselectivity (ee %) | Plausible Yield (%) |
|---|---|---|---|
| Catalytic Asymmetric α-Vinylation | Chiral Amine/Copper Catalyst | 80-99 | 60-85 |
| Chiral Auxiliary-Directed Vinylation | Evans Auxiliary, Oppolzer's Sultam | >95 | 70-90 |
| Asymmetric Pd-Catalyzed Vinylation | Pd Catalyst with Chiral Ligand (e.g., BINAP) | 85-98 | 70-90 |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, using renewable resources, and improving energy efficiency. yale.eduepa.gov These principles guide the development of more sustainable chemical processes from feedstock selection to final product design. sigmaaldrich.com
Key green chemistry principles applicable to this synthesis include:
Atom Economy : Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product, thereby minimizing waste. acs.orgprimescholars.com For instance, addition reactions, which can have 100% atom economy, are preferable to substitution or elimination reactions that generate byproducts. scranton.eduyoutube.comyoutube.com
Use of Renewable Feedstocks : The decanoate portion of the molecule can potentially be derived from renewable sources like fatty acids from plant oils, reducing reliance on depletable fossil fuels. epa.gov
Catalysis : The use of catalytic reagents is superior to stoichiometric ones because catalysts are used in small amounts and can be recycled, reducing waste. sigmaaldrich.com Both organometallic and enzymatic catalysts are central to green synthetic routes for esters.
Safer Solvents and Auxiliaries : Efforts are made to replace hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or to conduct reactions in solvent-free conditions. sigmaaldrich.com
Design for Energy Efficiency : Performing reactions at ambient temperature and pressure reduces the energy consumption of the process. acs.org Biocatalytic methods, for example, often operate under mild conditions.
The table below outlines how these principles can be practically applied to the synthesis of this compound.
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Designing reaction pathways that avoid the formation of byproducts. epa.gov |
| Atom Economy | Utilizing addition reactions like direct vinylation or cross-metathesis to ensure a high percentage of reactant atoms are in the final product. acs.orgscranton.edu |
| Renewable Feedstocks | Sourcing the C10 chain from natural fatty acids like decanoic acid. epa.gov |
| Catalysis | Employing highly selective and recyclable catalysts (organometallic, organocatalysts, or enzymes) instead of stoichiometric reagents. yale.edu |
| Safer Solvents | Using benign solvents or performing the synthesis under solvent-free conditions. |
| Energy Efficiency | Developing catalytic systems that operate at lower temperatures and pressures. sigmaaldrich.com |
Catalytic Systems in this compound Synthesis
Catalysis is fundamental to the efficient and selective synthesis of this compound. Various catalytic systems, including organometallic complexes, small organic molecules (organocatalysts), and solid-supported heterogeneous catalysts, offer distinct advantages in constructing the required ester and olefin functionalities.
Organometallic Catalysis for Ester and Olefin Formation
Transition metal catalysis is a powerful tool for forming the C=C and ester bonds in this compound. Palladium and ruthenium complexes are particularly prominent in these transformations.
Palladium-catalyzed reactions are widely used for α-vinylation and transvinylation. In a potential transvinylation route, a methyl decanoate precursor could react with a vinyl source like vinyl acetate (B1210297) in the presence of a palladium(II) acetate catalyst. mdpi.comresearchgate.net This method is effective for a wide range of carboxylic acids. mdpi.com Synergistic catalysis, combining a copper catalyst with an amine organocatalyst, has also proven effective for the α-vinylation of aldehydes, a strategy that could potentially be adapted for ester derivatives. princeton.edu
Ruthenium-catalyzed olefin metathesis offers another powerful strategy, particularly for forming the α,β-unsaturated system. nih.gov A cross-metathesis reaction between methyl acrylate (B77674) and 1-nonene, using a Grubbs or Hoveyda-Grubbs catalyst, could directly yield this compound. rsc.org Recent advancements have led to ruthenium catalysts that provide high Z-selectivity, which could be valuable for controlling the stereochemistry of the product. rsc.orgnih.gov
The following table compares potential organometallic approaches for the synthesis.
| Catalyst Type | Reaction | Potential Substrates | Key Advantages |
| Palladium (Pd) | Transvinylation / α-Vinylation | Methyl decanoate, Vinyl acetate | High functional group tolerance, well-established methods. mdpi.comnih.gov |
| Ruthenium (Ru) | Cross-Metathesis | Methyl acrylate, 1-Nonene | Direct C=C bond formation, high efficiency, potential for stereocontrol. nih.govresearchgate.netorganic-chemistry.org |
| Copper (Cu) / Amine | Synergistic α-Vinylation | Decanal derivative | Mild reaction conditions, high enantioselectivity in related systems. princeton.edu |
Organocatalytic Strategies
Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a complementary approach to metal-based systems. While direct α-vinylation of esters using organocatalysts is less common than for aldehydes or ketones, several strategies show promise.
N-Heterocyclic Carbenes (NHCs) are versatile organocatalysts that can activate substrates in various ways. NHCs have been shown to catalyze the amidation of vinyl esters, indicating their ability to activate the vinyl ester carbonyl group. researchgate.net This reactivity could potentially be harnessed for other nucleophilic additions. Furthermore, NHCs can catalyze rearrangements of vinyl sulfones and generate vinyl anion equivalents from styrenes, showcasing their broad utility in manipulating olefinic systems. nih.govacs.orgrsc.org
Main group catalysis , using simple salts like lithium salts with weakly coordinating anions, has been reported for the α-vinylation of ester equivalents. acs.orgnih.gov This approach involves the generation of vinyl cations from vinyl tosylates, which are then trapped by silyl ketene acetals derived from the corresponding ester. acs.orgnih.gov This method avoids transition metals and can be used to construct sterically congested products. acs.orgnih.gov
Heterogeneous Catalysis Investigations
To address the challenges of catalyst separation and recycling, which is a key principle of green chemistry, significant research has focused on heterogeneous catalysis. This involves immobilizing homogeneous catalysts onto solid supports. sigmaaldrich.com
For the synthesis of this compound, this approach is highly relevant. Ruthenium-based metathesis catalysts, such as the Grubbs-Hoveyda complex, have been successfully immobilized on various supports, including ionic magnetic nanoparticles and polymers. acs.orgmdpi.comresearchgate.net These supported catalysts often retain high activity in cross-metathesis reactions while allowing for easy recovery via filtration or magnetic separation and reuse over multiple cycles. acs.orguniversityofcalifornia.edu
Similarly, supported metal catalysts are used for vinylation reactions. For example, heterogeneous processes using supported platinum or palladium catalysts have been developed for the vinylation of carboxylic acids with acetylene (B1199291). google.com
The table below summarizes representative heterogeneous catalyst systems.
| Catalyst System | Support Material | Target Reaction | Advantages |
| Grubbs-Hoveyda Ru Complex | Ionic Magnetic Nanoparticles | Olefin Metathesis | Easy magnetic recovery, reusability, low Ru leaching. acs.org |
| Grubbs-Type Ru Complex | Polymeric Gels | Olefin Metathesis | Self-supported system, ease of product purification. mdpi.com |
| Palladium Acetate | Solid Supports (e.g., Carbon) | Transvinylation | Catalyst recyclability, potential for continuous flow processes. google.com |
| Platinum/Palladium | Various (Silica, Alumina) | Vinylation with Acetylene | High product yields, applicable to various carboxylic acids. google.com |
Reaction Mechanisms and Reactivity of Methyl 2 Ethenyldecanoate
Mechanistic Investigations of Functional Group Transformations
The reactivity of methyl 2-ethenyldecanoate is primarily dictated by its two functional groups: the ester and the ethenyl (vinyl) group.
Ester Hydrolysis and Transesterification Mechanisms
The ester group of this compound can undergo hydrolysis and transesterification, common reactions for esters.
Ester Hydrolysis:
Hydrolysis is the cleavage of a chemical bond by the addition of water. In the case of esters, this reaction splits the ester back into a carboxylic acid and an alcohol. libretexts.org This process can be catalyzed by either an acid or a base. libretexts.org
Acid-Catalyzed Hydrolysis: This reaction is the reverse of esterification and is typically carried out by heating the ester with a large excess of water containing a strong acid catalyst, such as dilute sulfuric or hydrochloric acid. libretexts.org The reaction is reversible and, therefore, does not proceed to completion. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of the alcohol (methanol in this case).
Base-Catalyzed Hydrolysis (Saponification): When a base, such as sodium hydroxide (B78521), is used, the reaction is irreversible and goes to completion. savemyexams.com The process, also known as saponification, produces a carboxylate salt and an alcohol. libretexts.orgsavemyexams.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then eliminates the methoxide (B1231860) ion. The resulting carboxylic acid is then deprotonated by the base to form the carboxylate salt. byjus.com
Transesterification:
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. scielo.br This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com
Acid-Catalyzed Transesterification: The mechanism is similar to acid-catalyzed hydrolysis, but with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com Using a large excess of the new alcohol can drive the equilibrium towards the desired product. masterorganicchemistry.com
Base-Catalyzed Transesterification: This is often achieved by using an alkoxide as a nucleophile. masterorganicchemistry.com The reaction proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbon. masterorganicchemistry.com
| Reaction | Catalyst | Conditions | Products | Reversibility |
| Hydrolysis | Acid (e.g., H₂SO₄) | Heat, excess water | Dec-2-enoic acid, Methanol (B129727) | Reversible libretexts.org |
| Hydrolysis (Saponification) | Base (e.g., NaOH) | Heat | Sodium dec-2-enoate, Methanol | Irreversible savemyexams.com |
| Transesterification | Acid or Base | Excess of new alcohol | New ester, Methanol | Reversible (acid), generally irreversible (base) masterorganicchemistry.com |
Electrophilic and Radical Addition Reactions to the Ethenyl Moiety
The carbon-carbon double bond in the ethenyl group is a region of high electron density, making it susceptible to attack by electrophiles and radicals. savemyexams.com
Electrophilic Addition:
In these reactions, an electrophile is attracted to the electron-rich double bond. savemyexams.com The addition of a hydrogen halide (HX) to an unsymmetrical alkene, such as this compound, typically follows Markovnikov's rule. chemguide.co.uk This rule states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms. chemguide.co.uk The mechanism involves the formation of a carbocation intermediate. savemyexams.com The stability of this carbocation determines the regioselectivity of the reaction. openstax.org
Radical Addition:
Radical additions to alkenes are also possible and can sometimes lead to anti-Markovnikov products, depending on the reaction conditions and the specific radical species involved. For instance, the addition of HBr in the presence of peroxides proceeds via a radical mechanism to give the anti-Markovnikov product. The mechanism involves the formation of a bromine radical, which then adds to the double bond to form the most stable carbon radical intermediate.
A systematic DFT study on methyl radical additions to various C=X double bonds has shown that regioselectivity is influenced by a balance of orbital interactions and Pauli repulsion. chemrxiv.org While specific studies on this compound are not prevalent, the general principles of radical addition to activated alkenes (Michael acceptors) are well-established. rsc.orgresearchgate.net
Pericyclic Reactions, including Diels-Alder and Related Cycloadditions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org The ethenyl group of this compound can act as a dienophile in Diels-Alder reactions. wikipedia.org
Diels-Alder Reaction:
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com For this compound to act as a dienophile, the presence of the electron-withdrawing ester group activates the double bond, making it more reactive towards electron-rich dienes. pressbooks.pub The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. pressbooks.pub
The general rules for Diels-Alder reactions include:
The diene must be in the s-cis conformation. pressbooks.pub
Electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction. libretexts.org
The reaction is stereospecific with respect to both the diene and the dienophile. libretexts.org
Stereochemical Outcomes in Reactions Involving this compound
The presence of a chiral center or the formation of new stereocenters during reactions of this compound leads to important stereochemical considerations.
The addition to the ethenyl group can create one or two new chiral centers, leading to the formation of stereoisomers (enantiomers or diastereomers). libretexts.org The stereochemical outcome of such reactions depends on the reaction mechanism and the existing stereochemistry of the starting material.
For instance, in electrophilic addition, the attack of the electrophile can occur from either face of the planar double bond. If the starting material is achiral and the reaction creates a single new stereocenter, a racemic mixture of enantiomers will be formed. If the starting material is already chiral, the addition may be diastereoselective, leading to an unequal mixture of diastereomers.
In Diels-Alder reactions, the relative orientation of the diene and dienophile in the transition state determines the stereochemistry of the product. The "endo rule" often predicts the major product, where the substituents of the dienophile are oriented towards the developing pi system of the diene. pressbooks.pub
Reactivity Profiles under Varied Experimental Conditions
Thermal Reactivity Studies
While specific, detailed thermal reactivity studies on this compound are not widely published, general principles suggest that at elevated temperatures, it may undergo decomposition or rearrangement reactions.
One possible thermal reaction is the retro-Diels-Alder reaction, which is the microscopic reverse of the Diels-Alder reaction and becomes favorable at high temperatures. wikipedia.org If this compound were part of a cyclohexene (B86901) ring system formed via a Diels-Alder reaction, heating could regenerate the diene and the dienophile.
Another consideration is the potential for isomerization of the double bond or other thermal decomposition pathways. Studies on related compounds, such as 5-methyl-2-ethylfuran, have shown that thermal decomposition can involve unimolecular dissociation, H-addition, and H-abstraction reactions, with the specific pathways and rate constants being temperature and pressure-dependent. preprints.orgmdpi.com The presence of the ester and vinyl groups in this compound suggests that complex decomposition pathways could exist.
Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 2 Ethenyldecanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
A thorough analysis of one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide the foundational data for the structural assignment of Methyl 2-ethenyldecanoate.
The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the coupling constants (J) reveal information about the connectivity between neighboring protons.
Hypothetical ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 6.25 | dd | J = 17.6, 11.2 | 1H | H-1' |
| 5.70 | d | J = 17.6 | 1H | H-2'a |
| 5.65 | d | J = 11.2 | 1H | H-2'b |
| 3.75 | s | - | 3H | OCH₃ |
| 2.20 | t | J = 7.5 | 2H | H-3 |
| 1.45 | quint | J = 7.5 | 2H | H-4 |
| 1.28 | m | - | 10H | H-5 to H-9 |
| 0.88 | t | J = 7.0 | 3H | H-10 |
The ¹³C NMR spectrum , often acquired with proton decoupling, would show a single peak for each unique carbon atom. The chemical shifts of the carbon signals are highly sensitive to their hybridization and the nature of their substituents.
Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 168.0 | C-1 (C=O) |
| 140.5 | C-2 |
| 135.0 | C-1' |
| 125.5 | C-2' |
| 52.0 | OCH₃ |
| 31.9 | C-3 |
| 29.5 | C-8 |
| 29.3 | C-7 |
| 29.2 | C-6 |
| 29.1 | C-5 |
| 28.0 | C-4 |
| 22.7 | C-9 |
| 14.1 | C-10 |
To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, cross-peaks would be expected between the vinylic protons (H-1' and H-2'), and between the protons of the decanoate (B1226879) chain (H-3 with H-4, H-4 with H-5, and so on).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the carbon at δ 52.0 ppm would show a correlation to the proton signal at δ 3.75 ppm, confirming its assignment as the methoxy (B1213986) group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for establishing the connectivity of quaternary carbons and functional groups. Key expected HMBC correlations for this compound would include:
The methoxy protons (δ 3.75 ppm) to the carbonyl carbon (δ 168.0 ppm).
The vinylic proton H-1' (δ 6.25 ppm) to the carbonyl carbon (C-1) and the quaternary carbon C-2.
The allylic protons H-3 (δ 2.20 ppm) to C-1, C-2, and C-4.
While the above techniques elucidate the constitution of this compound, advanced NMR methods like Nuclear Overhauser Effect (NOE) spectroscopy would be required to probe its stereochemistry, particularly if chiral centers were present or if geometric isomers were possible. For the proposed structure, NOE experiments could confirm the spatial proximity of the substituent groups around the double bonds.
Mass Spectrometry (MS) Techniques in Compound Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental composition, providing strong evidence for the molecular formula.
Hypothetical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₂₂O₂ |
| Calculated Exact Mass | 210.1620 u |
| Ionization Mode | ESI+ |
| Observed m/z | [M+H]⁺ 211.1693 |
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce product ions. The analysis of these fragmentation patterns provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected.
A prominent fragmentation would likely be the McLafferty rearrangement, characteristic of esters, which would involve the transfer of a gamma-hydrogen from the alkyl chain to the ester oxygen, followed by the elimination of a neutral alkene. Another expected fragmentation is the loss of the methoxy group (-OCH₃) or the methoxycarbonyl group (-COOCH₃).
Hypothetical MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Neutral Loss |
| 211.1693 | 179.1430 | CH₃OH (Methanol) |
| 211.1693 | 151.1168 | C₂H₅O₂ (Methoxycarbonyl group) |
| 211.1693 | 113.0961 | C₇H₁₄ (Heptene via McLafferty rearrangement) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. unitechlink.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, with the frequency shifts corresponding to the vibrational modes of the molecule. researchgate.net A key distinction is that vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa, making the two techniques complementary.
For this compound, the most prominent vibrational modes are associated with the carbonyl group (C=O), the carbon-carbon double bond (C=C), and the ester C-O bonds. The α,β-unsaturation influences the electronic distribution within the molecule, which in turn affects the vibrational frequencies of these groups. The carbonyl stretching vibration (ν(C=O)) in α,β-unsaturated esters typically appears at a lower wavenumber (1730-1715 cm⁻¹) compared to their saturated counterparts, due to the delocalization of π-electrons. unitechlink.com The C=C stretching vibration (ν(C=C)) is expected in the 1640-1610 cm⁻¹ region. unitechlink.com
Conformational isomerism, specifically s-cis and s-trans rotamers around the C-C single bond between the carbonyl and the vinyl group, can also be investigated. warse.orgbanglajol.info These conformers may give rise to distinct peaks, particularly for the C=O and C=C stretching modes, in both IR and Raman spectra. researchgate.net The relative intensities of these bands can provide information about the equilibrium population of the conformers. In Raman spectroscopy, the C=O stretching band of s-trans conformers is often significantly more intense than that of s-cis isomers. researchgate.net
The C-H stretching vibrations are also informative. The sp² hybridized C-H of the vinyl group is expected to appear above 3000 cm⁻¹, while the sp³ hybridized C-H stretches of the methyl and long alkyl chain will be observed below 3000 cm⁻¹. vscht.czmasterorganicchemistry.com The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-H bending, C-C stretching, and other skeletal vibrations, which are unique to the molecule. libretexts.org
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| C-H (sp²) | Stretching | 3100 - 3010 | Medium | Medium |
| C-H (sp³) | Stretching | 2960 - 2850 | Strong | Strong |
| C=O (Ester) | Stretching | 1730 - 1715 | Strong | Medium-Strong |
| C=C (Vinyl) | Stretching | 1640 - 1610 | Medium | Strong |
| C-H (Alkyl) | Bending | 1470 - 1370 | Medium | Medium |
| C-O (Ester) | Stretching | 1300 - 1150 | Strong | Weak |
Chromatographic Separation and Purity Assessment Methodologies
Chromatography is an indispensable tool for separating components of a mixture and assessing the purity of a compound. For this compound, both gas and liquid chromatography are applicable, with the choice depending on the specific analytical goal.
Gas Chromatography (GC): Given its volatility, this compound is well-suited for analysis by gas chromatography. restek.com GC is a primary technique for the analysis of fatty acid methyl esters (FAMEs). sigmaaldrich.comnih.gov Method development would involve optimizing parameters to achieve good resolution, peak shape, and analysis time.
Column Selection: A polar stationary phase is typically used for the separation of FAMEs. Capillary columns with polyethylene (B3416737) glycol (PEG) phases (e.g., Carbowax) or highly polar biscyanopropyl phases are effective for separating unsaturated esters, including geometric isomers. restek.com
Temperature Programming: An oven temperature program would be employed, starting at a lower temperature and ramping up to elute the compound. A typical program might start around 70-100°C and increase at a rate of 5-10°C/min to a final temperature of 240-250°C. sigmaaldrich.comacademicjournals.org
Injector and Detector: A split/splitless injector is commonly used. Flame Ionization Detection (FID) is a robust and sensitive universal detector for hydrocarbons, making it ideal for purity assessment. researchgate.net For structural confirmation, GC coupled with Mass Spectrometry (GC-MS) would be the method of choice. iiste.org
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile alternative, particularly for samples that may be thermally labile or for preparative scale separations. e3s-conferences.org
Mode and Column: Reversed-phase HPLC (RP-HPLC) is the most probable mode. A C8 or C18 stationary phase would provide sufficient retention for the long alkyl chain of this compound. nih.gov
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water would be necessary to ensure good separation and elution of this relatively nonpolar analyte. researchgate.netnih.gov
Detection: As the chromophore in this compound (the α,β-unsaturated ester) has a UV absorbance, a UV detector set at around 210 nm would be appropriate for detection and quantification. e3s-conferences.org Evaporative Light Scattering Detection (ELSD) or mass spectrometry (LC-MS) could also be used as more universal detectors.
Table 2: Typical Chromatographic Method Parameters for this compound Analysis
| Technique | Parameter | Typical Conditions |
|---|---|---|
| GC-FID | Column | Polar capillary column (e.g., PEG or biscyanopropyl phase), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1 mL/min) | |
| Oven Program | 100°C (1 min), ramp at 10°C/min to 240°C, hold for 5 min | |
| Injector | 250°C, Split mode | |
| Detector | FID, 260°C | |
| RP-HPLC-UV | Column | C18 or C8, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water | |
| Flow Rate | 1.0 mL/min | |
| Detector | UV Diode Array Detector (DAD) at 210 nm | |
| Column Temp. | 25 - 40°C |
If this compound is synthesized via an asymmetric route, it may exist as a mixture of enantiomers. Chiral chromatography is the gold standard for separating and quantifying enantiomers, allowing for the determination of enantiomeric excess (ee). beilstein-journals.org
The development of a chiral separation method would involve screening various Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective for resolving a wide range of chiral compounds, including esters. mdpi.com The separation of enantiomers of α,β-unsaturated esters has been successfully achieved using such columns. unige.ch
Method optimization would focus on the mobile phase composition, which typically consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol). The choice of alcohol and its concentration can significantly impact resolution and retention times. The analysis would allow for the baseline separation of the (R)- and (S)-enantiomers, enabling accurate quantification of each.
X-ray Crystallography Studies of this compound or its Crystalline Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule, including the s-cis/s-trans arrangement of the α,β-unsaturated ester moiety.
Currently, there are no publicly available crystal structures for this compound. A significant challenge for this specific molecule would be obtaining single crystals suitable for diffraction, as long-chain, flexible molecules can be difficult to crystallize. It is common for related long-chain esters to exhibit polymorphism and pack in bilayer structures. ias.ac.inmdpi.com
To facilitate crystallization, it might be necessary to synthesize a crystalline derivative. Introducing groups that promote intermolecular interactions, such as hydrogen bonding or π-stacking, can increase the likelihood of forming high-quality crystals.
Should a suitable crystal be obtained, the resulting X-ray structure would unequivocally confirm the connectivity and provide invaluable, high-resolution data on its solid-state conformation and intermolecular packing, which can influence its physical properties. digitellinc.com
Computational Chemistry and Theoretical Studies on Methyl 2 Ethenyldecanoate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations offer profound insights into the electronic properties of molecules, such as Methyl 2-ethenyldecanoate. These computational methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of molecular orbitals and charge distributions, which are fundamental to understanding a molecule's reactivity and spectroscopic behavior.
Molecular Orbital Analysis and Frontier Orbitals
The electronic structure of this compound can be described by a set of molecular orbitals (MOs), each with a specific energy level. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key determinants of a molecule's chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond (C=C) of the ethenyl group. This region, being electron-rich, is the most likely site for electrophilic attack. The LUMO, conversely, is anticipated to be centered on the same C=C double bond, specifically having significant p-character on the two carbon atoms. This makes it susceptible to nucleophilic attack, a common reaction pathway for α,β-unsaturated esters.
The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and electronic excitation properties. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. Computational methods like Density Functional Theory (DFT) are commonly employed to calculate these orbital energies and visualize their spatial distribution.
Table 1: Predicted Frontier Orbital Characteristics for this compound
| Orbital | Predicted Localization | Implication for Reactivity |
| HOMO | C=C double bond of the ethenyl group | Site for electrophilic attack |
| LUMO | C=C double bond of the ethenyl group | Site for nucleophilic attack |
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within this compound is not uniform due to the presence of electronegative oxygen atoms in the ester group and the polarizable π-system of the vinyl group. Theoretical calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecule's surface.
For this compound, the ESP map would be expected to show regions of negative electrostatic potential (electron-rich areas) localized around the carbonyl oxygen and, to a lesser extent, the ether oxygen of the ester group. These regions are prone to interaction with electrophiles or positively charged species. Conversely, regions of positive electrostatic potential (electron-poor areas) would be expected around the hydrogen atoms and the carbonyl carbon. The β-carbon of the vinyl group is also expected to have a partial positive charge due to the electron-withdrawing effect of the ester group, making it a key site for nucleophilic attack in Michael additions.
Conformational Analysis and Potential Energy Surfaces
The long, flexible decanoate (B1226879) chain and the rotatable bonds within the ester and vinyl groups mean that this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. This is typically achieved by calculating the potential energy surface as a function of key dihedral angles.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. depth-first.com This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction.
For this compound, several reaction pathways could be modeled. A prominent example is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated system. Computational modeling could identify the structure of the transition state for this addition, providing insights into the stereoselectivity of the reaction. Another example is the epoxidation of the double bond, where theoretical calculations can help understand the "butterfly" transition structure involved in the reaction with a peroxy acid. nmrdb.orgacdlabs.com
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational methods can predict spectroscopic data with a useful degree of accuracy, aiding in the identification and characterization of molecules.
Predicted ¹H NMR Chemical Shifts: The proton NMR spectrum of this compound would show distinct signals for the different types of protons. The vinyl protons are expected to appear in the downfield region (typically 5-7 ppm) due to the deshielding effect of the double bond and the ester group. The methyl ester protons would likely be a singlet around 3.7 ppm. The long alkyl chain would give rise to a series of overlapping multiplets in the upfield region (around 0.8-1.6 ppm).
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Predicted using online NMR prediction tools. Actual values may vary.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Vinylic protons | 5.5 - 6.5 | Multiplet |
| Alpha-proton | 2.5 - 3.0 | Multiplet |
| Methyl ester protons | ~3.7 | Singlet |
| Methylene protons (next to alpha-C) | ~1.5 | Multiplet |
| Methylene protons (chain) | 1.2 - 1.4 | Multiplet |
| Terminal methyl protons | ~0.9 | Triplet |
Predicted ¹³C NMR Chemical Shifts: The carbon NMR spectrum would also show characteristic signals. The carbonyl carbon of the ester would be the most downfield signal (around 170 ppm). The carbons of the double bond would appear in the 120-140 ppm region. The methyl ester carbon would be around 51 ppm, and the carbons of the decanoate chain would resonate in the upfield region (14-40 ppm).
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted using online NMR prediction tools. Actual values may vary.)
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl carbon | ~170 |
| Vinylic carbons | 125 - 140 |
| Alpha-carbon | ~45 |
| Methyl ester carbon | ~51 |
| Methylene carbons (chain) | 22 - 35 |
| Terminal methyl carbon | ~14 |
Predicted IR Vibrational Frequencies: The infrared (IR) spectrum is determined by the vibrational modes of the molecule. For this compound, strong and characteristic absorption bands are expected. The most prominent would be the C=O stretching vibration of the ester group, typically appearing around 1720-1740 cm⁻¹. The C=C stretching of the vinyl group would be observed around 1630-1640 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region. C-H stretching vibrations from the alkyl chain and the vinyl group would be seen just below and just above 3000 cm⁻¹, respectively.
Table 4: Predicted Major IR Absorption Bands for this compound (Based on characteristic functional group frequencies.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C=O stretch (ester) | 1720 - 1740 |
| C=C stretch (vinyl) | 1630 - 1640 |
| C-O stretch (ester) | 1100 - 1300 |
| C-H stretch (sp²) | 3010 - 3095 |
| C-H stretch (sp³) | 2850 - 2960 |
Molecular Dynamics Simulations (e.g., solvent interactions, intermolecular associations)
Molecular dynamics (MD) simulations can model the behavior of this compound over time, providing insights into its interactions with solvent molecules and its aggregation properties. nist.govacs.org In an aqueous environment, the long hydrophobic decanoate tail would tend to avoid water, while the more polar ester and vinyl groups would interact more favorably with water molecules. This amphiphilic nature suggests that at sufficient concentrations, this compound molecules could self-assemble into micelles or other aggregates in water.
In a nonpolar organic solvent, the molecule would adopt a more extended conformation, and intermolecular interactions would be dominated by weaker van der Waals forces. MD simulations can quantify properties such as the radius of gyration to describe the compactness of the molecule in different environments and can model the diffusion and transport properties of the molecule in solution. nist.gov
Catalytic Transformations and Derivatization of Methyl 2 Ethenyldecanoate
Olefin Metathesis Reactions Involving Methyl 2-ethenyldecanoate
Ring-Closing Metathesis (RCM) Applications on Derivatives
Ring-Closing Metathesis (RCM) is a key strategy for synthesizing cyclic compounds. For this compound to undergo RCM, it must first be derivatized to contain a second terminal olefin. For instance, if the decanoate (B1226879) chain is modified to incorporate a terminal double bond, RCM can be employed to form macrocyclic lactones. The RCM of diene-containing acrylates and butenoates is a well-established method for producing α,β-unsaturated lactones of various ring sizes. benthamscience.combenthamdirect.comthieme-connect.com
The success and efficiency of RCM on such substrates are highly dependent on the catalyst and reaction conditions. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often preferred due to their higher activity and tolerance for functional groups like esters. benthamscience.comthieme-connect.com However, the formation of electron-deficient α,β-unsaturated lactones can be challenging and may require higher catalyst loadings or the use of Lewis acidic additives to enhance reactivity. thieme-connect.com
Table 1: Representative RCM of Functionalized Acrylates to Form Unsaturated Lactones
| Diene Substrate | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Allyl acrylate (B77674) derivative | Grubbs II | Toluene, 80 °C | γ-Butenolide derivative | Good | benthamscience.com |
| Homoallyl acrylate derivative | Hoveyda-Grubbs II | CH₂Cl₂, 40 °C | δ-Valerolactone derivative | Moderate to High | benthamdirect.com |
This table presents data from analogous reactions to illustrate the potential for RCM on derivatives of this compound.
Cross-Metathesis (CM) with Varied Olefinic Substrates
Cross-Metathesis (CM) allows for the intermolecular exchange of substituents between two different olefins. This compound, as an α,β-unsaturated ester, can react with various olefinic partners to yield new functionalized molecules. The reactivity in CM is often classified by olefin type, where electron-deficient olefins like this compound are considered Type II olefins. clockss.org
CM reactions between this compound and a terminal olefin (Type I) would be expected to produce a new internal, disubstituted α,β-unsaturated ester. The efficiency and selectivity of such reactions are greatly influenced by the choice of catalyst, with modern ruthenium-based catalysts showing high functional group tolerance. rsc.orgresearchgate.net For instance, the cross-metathesis of methyl acrylate with various olefins is a common transformation. rsc.org Similarly, long-chain unsaturated fatty acid methyl esters have been successfully employed in CM reactions with partners like eugenol (B1671780) or other acrylates, demonstrating the viability of this approach for modifying molecules with long alkyl chains. rsc.orgresearchgate.netrsc.orgacs.org
Table 2: Examples of Cross-Metathesis with Unsaturated Esters
| Unsaturated Ester | Olefin Partner | Catalyst | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Methyl acrylate | 1-Octene | Grubbs II | CH₂Cl₂, 40 °C | α,β-Unsaturated ester | High | rsc.org |
| Methyl oleate | Eugenol | Grubbs II | 2-Propanol, 50 °C | Multifunctional aromatic ester | >90% | researchgate.net |
| Cellulose (B213188) undec-10-enoate | Methyl acrylate | Hoveyda-Grubbs II | Dioxane/DMF, 40 °C | α,ω-Difunctionalized ester | Quantitative | rsc.org |
This table showcases analogous CM reactions, providing a basis for predicting the behavior of this compound.
Ring-Opening Metathesis Polymerization (ROMP) of Cyclic Derivatives
Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that utilizes cyclic olefins to produce polymers with unsaturation in the backbone. magtech.com.cn To involve this compound in ROMP, it would need to be incorporated into a strained cyclic structure, for example, as a substituent on a norbornene or cyclobutene (B1205218) ring.
The polymerization of cyclic monomers containing anhydride (B1165640) or ester functionalities via ROMP is a known method for producing functional polymers. nih.govgoogle.com These polymers can have tailored properties, such as pH-responsive degradability, depending on the nature of the incorporated functional groups. nih.gov The use of well-defined ruthenium or molybdenum catalysts allows for living polymerization, enabling the synthesis of block copolymers with controlled architectures. dicp.ac.cn
Hydrogenation and Dehydrogenation Studies
The double bond and the long alkyl chain of this compound are susceptible to hydrogenation and dehydrogenation, respectively.
Hydrogenation: The selective hydrogenation of the carbon-carbon double bond in α,β-unsaturated esters is a common and synthetically useful transformation. This 1,4-conjugate reduction yields the corresponding saturated ester, Methyl decanoate. A variety of catalysts, including those based on precious metals like rhodium, ruthenium, and palladium, as well as more earth-abundant metals like nickel and copper, are effective for this purpose. dicp.ac.cnrsc.orgchemistryviews.orgacs.org The reaction is typically carried out under an atmosphere of hydrogen gas. rsc.orgacs.org
Dehydrogenation: The reverse reaction, dehydrogenation, involves introducing unsaturation into the saturated alkyl chain. While direct dehydrogenation of a specific position on the decanoate chain is challenging, catalytic dehydrogenation of long-chain alkanes to form linear alkenes is an established industrial process. sciengine.comgoogle.com These reactions are typically performed at high temperatures over supported platinum-tin or iridium-based catalysts. sciengine.comnih.gov Such a transformation on Methyl decanoate could, in principle, re-introduce a double bond at various positions along the chain.
Table 3: Catalytic Systems for Hydrogenation and Dehydrogenation
| Transformation | Substrate Type | Catalyst System | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Hydrogenation | α,β-Unsaturated Ester | Ni(OAc)₂/Me-DuPhos | MeOH, 500 psi H₂, 50 °C | Saturated Ester | dicp.ac.cnacs.org |
| Hydrogenation | α,β-Unsaturated Ester | Cu(I)/NHC complex | THF, 90 bar H₂, 60 °C | Saturated Ester | rsc.org |
| Hydrogenation | α,β-Unsaturated Ester | (η⁵-C₅Me₅)Rh(ppy)H | MeOH, H₂, RT | Saturated Ester | chemistryviews.org |
| Dehydrogenation | Long-chain Alkane | Pt-Sn/Al₂O₃ | 455 °C, 0.14 MPa | Linear Alkene | google.com |
This table provides examples of catalysts used for the hydrogenation of similar unsaturated esters and the dehydrogenation of long-chain alkanes.
Oxidation and Reduction Chemistry of Functional Groups
The double bond in this compound is susceptible to various oxidation reactions, while both the double bond and the ester group can undergo reduction.
Oxidation: The electron-deficient double bond can be oxidized to form an epoxide (epoxidation) or a diol (dihydroxylation).
Epoxidation: The epoxidation of α,β-unsaturated esters can be challenging compared to electron-rich olefins. sciforum.net However, methods using reagents like meta-chloroperoxybenzoic acid (mCPBA), sometimes enhanced by microwave or ultrasound irradiation, can produce the corresponding glycidic esters. sciforum.net Ketone-catalyzed epoxidations using oxone have also been developed for electron-deficient olefins. ustc.edu.cn
Dihydroxylation: syn-Dihydroxylation can be achieved using osmium tetroxide (OsO₄) with a co-oxidant, while anti-dihydroxylation can be performed via epoxidation followed by acid-catalyzed ring-opening. researchgate.netwiley.com
Reduction:
1,4-Reduction: As mentioned in the hydrogenation section, the C=C double bond can be selectively reduced to yield the saturated ester, Methyl decanoate. This is a common transformation achieved with various catalytic systems, including iridium complexes with formic acid as a hydride source, or NaBH₄ in the presence of BiCl₃. mdpi.comtandfonline.comoup.com
Ester Reduction: The methyl ester group can be reduced to a primary alcohol, yielding 2-ethenyldecan-1-ol. This requires stronger reducing agents than those used for the C=C bond. While lithium aluminum hydride (LiAlH₄) is a classic reagent for this, chemoselective reductions can be achieved. For example, sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride can reduce methyl esters to alcohols with high functional group tolerance. researchgate.net In some cases, diisobutylaluminium hydride (DIBAL-H) can be used, although selectivity between the ester and the α,β-unsaturated system can be an issue. clockss.orgjst.go.jp
Functionalization of the Ester Group
The methyl ester moiety of this compound can be converted into other functional groups, such as different esters or amides, through nucleophilic acyl substitution.
Transesterification: The methyl group of the ester can be exchanged for other alkyl or aryl groups by reacting with an alcohol in the presence of a suitable catalyst. For α,β-unsaturated esters, this reaction can be promoted by strong bases like butyllithium (B86547) or by catalysts such as methylboronic acid. rsc.orgrsc.orgnih.gov Care must be taken to avoid competing conjugate addition to the double bond. jst.go.jp
Amidation: Reaction with primary or secondary amines can convert the methyl ester into the corresponding amide. This transformation can be catalyzed by copper hydride (CuH) systems or may occur spontaneously when coupled with isomerization reactions under basic conditions. unige.chnih.gov Direct amidation of the corresponding α,β-unsaturated carboxylic acid is also a common route. organic-chemistry.org
Table 4: Methods for Functionalization of the Ester Group in α,β-Unsaturated Systems
| Transformation | Reagents | Catalyst/Promoter | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Transesterification | t-Butanol | n-BuLi | THF, 0 °C | t-Butyl Ester | rsc.orgrsc.org |
| Transesterification | Benzyl alcohol | Methylboronic acid | Toluene, reflux | Benzyl Ester | nih.gov |
| Amidation | Aniline derivative | t-BuOK | THF, 20 °C | N-Aryl Amide | unige.ch |
| Amidation | Secondary Amine | CuH/Chiral Ligand | THF, RT | β-Chiral Amide | nih.gov |
This table summarizes general methods applicable to the functionalization of the ester group in α,β-unsaturated compounds like this compound.
Amidation and Amidolysis Reactions
The conversion of esters to amides is a fundamental transformation in organic chemistry. In the case of α,β-unsaturated esters like this compound, this reaction can be achieved through direct amidation with amines. Various catalytic systems have been developed to facilitate this transformation under mild conditions.
Recent research has highlighted the use of Lewis acids and organocatalysts for the direct amidation of esters. For instance, iron(III) chloride has been shown to be an effective catalyst for the solvent-free amidation of esters with a range of amines. researchgate.net While direct studies on this compound are not prevalent, analogous reactions with other α,β-unsaturated esters suggest that similar conditions would be effective. The reaction likely proceeds through the activation of the ester carbonyl by the Lewis acid, followed by nucleophilic attack of the amine.
Another approach involves the use of copper hydride (CuH) catalysis for the reductive amidation of α,β-unsaturated carboxylic acids, which could be extended to the corresponding esters. nih.gov This method offers a one-step synthesis of β-chiral amides directly from the unsaturated acid, suggesting a potential pathway for the stereoselective amidation of this compound derivatives. nih.gov
Amidolysis, the cleavage of an amide bond, is less relevant in the context of derivatizing an ester, but the reverse reaction, amidation, is of significant interest. The following table summarizes plausible catalytic conditions for the amidation of this compound based on literature for similar substrates.
| Catalyst | Amine | Solvent | Temperature (°C) | Yield (%) | Reference |
| FeCl₃ | Benzylamine | Neat | 100 | ~90 | researchgate.net |
| (S)-CuCatMix | Morpholine | THF | 25 | ~85 | nih.gov |
| TBD | Hexylamine | Toluene | 110 | ~92 | researchgate.net |
Table 1: Hypothetical Catalytic Amidation of this compound.
Reduction to Alcohol Functional Group
The reduction of α,β-unsaturated esters can lead to different products depending on the reagents and reaction conditions. The primary targets are the corresponding saturated ester, the allylic alcohol, or the saturated alcohol. The selective reduction of the ester functionality to an allylic alcohol, while preserving the carbon-carbon double bond, is a valuable transformation.
Biocatalytic approaches have shown great promise in the selective reduction of α,β-unsaturated carboxylic acids to allylic alcohols. rsc.orgrsc.org Carboxylic acid reductases (CARs) coupled with a suitable cofactor regeneration system can catalyze this transformation with high selectivity. rsc.orgrsc.org While this method is demonstrated on carboxylic acids, enzymatic systems for the reduction of esters are also known and could be applied to this compound.
Chemically, the Luche reduction, which employs sodium borohydride in the presence of a lanthanide chloride like cerium(III) chloride, is a well-established method for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. acs.org This method is often chemoselective for the carbonyl group, leaving the alkene untouched. Nickel boride, generated in situ from NiCl₂·6H₂O and NaBH₄, has also been reported for the conjugate reduction of α,β-unsaturated esters, leading to the saturated ester. researchgate.netoup.com For the complete reduction to the saturated alcohol, stronger reducing agents like lithium aluminum hydride would be necessary.
| Reducing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Major Product | Reference |
| NaBH₄ | CeCl₃ | Methanol (B129727) | -78 | (E)-2-ethenyldecan-1-ol | acs.org |
| NiCl₂·6H₂O/NaBH₄ | - | Methanol/Water | 25 | Methyl dodecanoate | researchgate.netoup.com |
| LiAlH₄ | - | Diethyl ether | 0 to 25 | Dodecan-1-ol | |
| CAR/GDH | NADP(H) | Buffer | 30 | (E)-2-ethenyldecan-1-ol | rsc.orgrsc.org |
Table 2: Plausible Reduction Reactions of this compound.
Derivatization Strategies for Advanced Material Precursors
Unsaturated fatty acid esters are valuable renewable feedstocks for the synthesis of polymers and other advanced materials. mdpi.comresearchgate.net The presence of both a polymerizable double bond and a modifiable ester group in this compound makes it an attractive monomer for the creation of functional polymers.
One strategy involves the polymerization of the vinyl group through free-radical or other polymerization techniques. rsc.org This would lead to a polymer with pendant decanoate ester groups, which could be further modified through transesterification or amidation to tune the material's properties. For example, hydrolysis of the ester groups would yield a poly(acrylic acid) derivative with long alkyl side chains, potentially useful as a surfactant or coating agent.
Another approach is to first modify the ester group and then polymerize the resulting monomer. For instance, reduction of this compound to the corresponding allylic alcohol, (E)-2-ethenyldecan-1-ol, would provide a monomer that can be used in the synthesis of polyesters or polyurethanes. Amidation with a diamine could produce a monomer with a secondary amine or amide functionality, suitable for the synthesis of polyamides.
The cross-metathesis of this compound with other olefins is another powerful tool for creating novel monomers. rsc.org This could be used to introduce other functional groups or to create α,ω-difunctional monomers suitable for step-growth polymerization.
| Derivatization Reaction | Reagent | Resulting Monomer | Potential Polymer Class | Reference |
| Reduction | NaBH₄/CeCl₃ | (E)-2-ethenyldecan-1-ol | Polyesters, Polyurethanes | acs.org |
| Amidation | H₂N-(CH₂)₆-NH₂ | N-(6-aminohexyl)-2-ethenyldecanamide | Polyamides | researchgate.net |
| Hydrolysis | NaOH, then H₃O⁺ | 2-ethenyldecanoic acid | Poly(acrylic acid)s | |
| Transesterification | Ethylene glycol | 2-hydroxyethyl 2-ethenyldecanoate | Polyesters |
Table 3: Derivatization of this compound for Polymer Synthesis.
Enzymatic and Biocatalytic Approaches Involving Methyl 2 Ethenyldecanoate
Biocatalytic Synthesis of Methyl 2-ethenyldecanoate Precursors or Analogs
For instance, the synthesis of chiral epoxides, which are valuable precursors for many chemical syntheses, can be achieved through chemo-enzymatic processes. mdpi.com A sustainable pathway starting from renewable resources like levoglucosenone (B1675106) can yield chiral epoxides such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates. mdpi.com This process often involves a lipase-mediated Baeyer-Villiger oxidation, demonstrating the potential for creating chiral precursors for more complex molecules. mdpi.com
Another relevant area is the asymmetric bioreduction of activated alkenes to produce industrially significant chiral molecules. researchgate.net Ene-reductases, for example, have been successfully used in the asymmetric bioreduction of β-cyanoacrylate esters to provide precursors for GABA analogues like pregabalin. nih.gov This highlights the possibility of employing similar enzyme systems for the stereoselective synthesis of precursors to substituted decanoate (B1226879) esters. The stereochemical outcome in these reactions can often be controlled by tailoring the substrate and selecting appropriate enzyme variants. nih.gov
Furthermore, the synthesis of 4-hydroxy-(E)-2-alkenoic esters can be mediated by SmI2 in a straightforward manner, providing another class of potential precursors. researchgate.net While not a purely biocatalytic step, it sets the stage for subsequent enzymatic resolutions or transformations.
The table below summarizes some biocatalytic approaches for synthesizing precursors analogous to those needed for this compound.
| Precursor/Analog Class | Biocatalytic Method | Enzyme Class | Key Features |
| Chiral Epoxides | Chemo-enzymatic oxidation | Lipase (B570770) | Sustainable synthesis from renewable resources, high enantioselectivity. mdpi.com |
| Chiral Cyanoesters | Asymmetric bioreduction | Ene-reductase | Control of stereochemistry through substrate engineering and enzyme selection. nih.gov |
| Hydroxy Alkenoic Esters | Chemical synthesis followed by potential enzymatic resolution | N/A (Initial Step) | Provides functionalized backbones for further modification. researchgate.net |
| α,β-Unsaturated Acyl-CoAs | Enzymatic dehydrogenation | Acyl-CoA Dehydrogenase | Provides activated precursors for various metabolic pathways. nih.gov |
Enzymatic Transformations of this compound
Direct enzymatic modifications of the this compound molecule can introduce specific functionalities, alter its stereochemistry, or lead to its degradation into other valuable compounds.
Lipases are versatile enzymes that can catalyze hydrolysis, esterification, and transesterification reactions, often with high chemo-, regio-, and stereoselectivity. nagoya-u.jpnih.gov In the context of this compound, lipases could be employed for several key transformations.
One major application is in the kinetic resolution of racemic mixtures. For example, lipase-catalyzed transesterification at low temperatures has been shown to resolve racemic alcohols with high enantioselectivity, yielding optically pure products. mdpi.com This principle could be applied if a chiral center were present in the decanoate chain of a this compound analog.
Lipases also exhibit promiscuous activities, catalyzing reactions beyond their natural hydrolytic function. For instance, some lipases can catalyze Michael additions, which could be relevant for modifying the α,β-unsaturated system in this compound. cnr.it The stereoselectivity of these reactions, however, can be highly dependent on the specific lipase and reaction conditions. cnr.it
The table below illustrates the potential stereoselective reactions catalyzed by lipases on analogous ester compounds.
| Reaction Type | Enzyme (Example) | Substrate Analog | Key Finding |
| Transesterification | Lipase QLM | (±)-2-methyl-2-nitrobut-3-en-1-ol | Achieved >99% ee for the (R)-acetate at -40 °C. mdpi.com |
| Aldol Condensation | Porcine Pancreatic Lipase (PPL) | Aromatic aldehydes and cyclic ketones | Demonstrated diastereoselectivity influenced by the reaction medium. cnr.it |
| Michael Addition | Candida cylindracea Lipase | 2-(trifluoromethyl)propenoic acid | Catalyzed addition of various nucleophiles with moderate to good optical purity (41–71% ee). cnr.it |
| Ester Hydrolysis | Candida antarctica Lipase B (CALB) | Symmetric biphenyl (B1667301) diester | Showed chemoselective hydrolysis to yield an unsymmetric mono-acid. nih.gov |
Esterases, like lipases, catalyze the hydrolysis of ester bonds. They can be crucial in the metabolic processing of ester-containing compounds. nih.gov For this compound, esterase-mediated hydrolysis would yield methanol (B129727) and 2-ethenyldecanoic acid. This can be a key step in both biological degradation pathways and in synthetic strategies where the free acid is required.
The rate and extent of hydrolysis are dependent on the specific esterase and the substrate structure. Studies on other esters, such as the drug simvastatin, have shown that multiple types of esterases (e.g., carboxylesterases and paraoxonases) can be involved in hydrolysis in biological systems. nih.gov Understanding which esterases are active towards this compound would be important for predicting its metabolic fate and for designing controlled hydrolysis processes.
The vinyl group in this compound is a prime target for enzymatic modification. Several enzyme systems are known to act on carbon-carbon double bonds.
Epoxidation: P450 monooxygenases and peroxygenases can catalyze the epoxidation of unsaturated fatty acids. wiley.comresearchgate.net This reaction introduces a reactive oxirane ring, making the molecule a precursor for various polymers and fine chemicals. medigraphic.com Enzymatic epoxidation is often considered a greener alternative to chemical methods. medigraphic.com
Hydration: Oleate hydratases can catalyze the addition of water across a double bond, leading to the formation of a hydroxyl group. researchgate.net This could potentially convert the vinyl group of this compound into a primary or secondary alcohol, depending on the regioselectivity of the enzyme.
Reduction: Ene-reductases, as mentioned earlier, catalyze the asymmetric reduction of activated C=C double bonds. acs.org The double bond in this compound, being conjugated to the carbonyl group, is an ideal substrate for such enzymes. This would lead to the formation of methyl 2-ethyldecanoate, potentially with high stereoselectivity at the C2 position.
Chemo-Enzymatic Strategies for Enantioselective Synthesis
Chemo-enzymatic synthesis combines the best of both worlds: the efficiency and scalability of chemical synthesis with the high selectivity of biocatalysis. beilstein-journals.org This integrated approach is particularly powerful for the synthesis of complex chiral molecules.
A typical chemo-enzymatic route for an enantiopure ester might involve the chemical synthesis of a prochiral or racemic precursor, followed by an enzymatic step to introduce chirality. For this compound, this could involve:
Chemical synthesis of a racemic or prochiral precursor containing the decanoate backbone.
Enzymatic resolution using a lipase to selectively acylate or hydrolyze one enantiomer, leaving the other in high enantiomeric excess. mdpi.com
Enzymatic desymmetrization of a prochiral precursor.
Asymmetric bioreduction of a C=C double bond in a precursor molecule using an ene-reductase to set a chiral center. nih.gov
For example, a practical synthesis of a chiral propanoate ester was developed using a combination of yeast whole cells and recombinant isolated enzymes, demonstrating a significant increase in productivity. acs.org Similarly, the synthesis of chiral epoxides from levoglucosenone is a prime example of a successful chemo-enzymatic process. mdpi.com These strategies underscore the potential for developing efficient and sustainable routes to enantiomerically pure forms of this compound and its derivatives.
Polymer Chemistry Applications of Methyl 2 Ethenyldecanoate
Methyl 2-ethenyldecanoate as a Monomer in Polymer Synthesis
The potential of this compound as a monomer would first be explored through its homopolymerization and copolymerization behaviors. The presence of the vinyl group makes it a candidate for chain-growth polymerization mechanisms.
Radical Polymerization Studies
Conventional free-radical polymerization would be a primary method to investigate the synthesis of poly(this compound). This would involve using a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to initiate the polymerization of the monomer. Key parameters to be studied would include the rate of polymerization, the achievable molecular weights, and the polydispersity of the resulting polymer. The kinetics of the polymerization would likely be analyzed to understand the propagation and termination rate constants. However, no specific studies detailing these kinetic parameters for this compound are currently available in the literature.
Controlled Radical Polymerization (CRP) Methodologies (e.g., ATRP, RAFT)
To achieve better control over the polymer architecture, molecular weight, and dispersity, controlled radical polymerization (CRP) techniques would be employed.
Atom Transfer Radical Polymerization (ATRP): This technique would involve the use of a transition metal catalyst, typically a copper complex, to reversibly activate and deactivate the growing polymer chains. This allows for the synthesis of well-defined polymers. redalyc.org The feasibility of ATRP for this compound would depend on the monomer's tolerance to the catalyst system and the stability of the propagating radical. mdpi.com
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile CRP method that uses a chain transfer agent to control the polymerization. sigmaaldrich.com The choice of the RAFT agent would be crucial for the successful polymerization of this compound, with xanthates or dithiocarbamates often being suitable for vinyl esters. mdpi.com This method would enable the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.net
Currently, there are no published reports on the application of ATRP or RAFT to the polymerization of this compound.
Copolymerization with Diverse Monomers
The properties of polymers derived from this compound could be tailored by copolymerizing it with other vinyl monomers. For instance, copolymerization with monomers like styrene (B11656) or methyl methacrylate (B99206) would be investigated to incorporate different functionalities and modify the thermal and mechanical properties of the resulting material. uq.edu.ausapub.org The reactivity ratios of this compound with comonomers would need to be determined to predict the copolymer composition and microstructure. semanticscholar.org There is no available data on the copolymerization behavior or reactivity ratios of this compound.
Role in Cross-linking Reactions for the Formation of Polymer Networks
Polymers of this compound could potentially be cross-linked to form polymer networks with enhanced mechanical properties and solvent resistance. Cross-linking could be achieved by incorporating a di- or multi-functional comonomer during polymerization or by post-polymerization modification of the decanoate (B1226879) side chains. The introduction of cross-links restricts the movement of polymer chains, leading to materials with increased rigidity and thermal stability. medcraveonline.commdpi.com The specific methods and effects of cross-linking on poly(this compound) have not been reported.
Investigation into Biodegradable Polymer Systems Incorporating this compound Moieties
The long aliphatic decanoate side chain in this compound suggests that polymers derived from it may exhibit biodegradable properties. The ester linkage in the side chain could be susceptible to hydrolytic or enzymatic degradation. Research in this area would focus on evaluating the biodegradability of poly(this compound) and its copolymers under various environmental conditions. Incorporating such moieties into other polymer backbones is a strategy to enhance biodegradability. mdpi.comwestminster.ac.uk However, there are no specific studies on the biodegradability of polymers containing this compound moieties.
Structure-Property Relationships in Polymers Derived from this compound
Understanding the relationship between the chemical structure of poly(this compound) and its physical properties is crucial for its potential applications. The long, flexible decanoate side chain would be expected to act as an internal plasticizer, likely resulting in a low glass transition temperature (Tg) and a flexible, rubbery polymer at room temperature. The length and linearity of the side chain could also influence the polymer's crystallinity and, consequently, its mechanical properties such as tensile strength and elongation at break. ias.ac.indronacharya.info A systematic study would be required to establish these relationships, but no such data is currently available for this specific polymer.
Role in Natural Product Synthesis and Chemical Biology Research
Methyl 2-ethenyldecanoate as a Synthetic Intermediate in Complex Molecule Construction
Although direct examples of the use of this compound in total synthesis are not documented, the α,β-unsaturated ester motif is a cornerstone of modern synthetic chemistry. fiveable.me Such compounds are versatile building blocks due to the conjugated π-system and the electron-withdrawing nature of the carbonyl group, which allows for a variety of chemical reactions. fiveable.me
Methods for synthesizing α,β-unsaturated esters are well-established and include classic olefination reactions like the Wittig-Horner or Peterson reactions. acs.org More contemporary methods, such as the main group-catalyzed α-vinylation of ester equivalents, provide access to sterically hindered structures. nih.govacs.org The α-vinyl ester moiety, in particular, is a valuable functional group. For instance, 1-alkoxyvinyl esters have been used as potent acyl donors in the synthesis of macrolactones, key structures in many natural products. researchgate.net The synthesis of α-vinyl esters of α-ketocarboxylic acids has also been developed for applications in metabolic imaging, highlighting the utility of the vinyl ester group. acs.org
Given these precedents, this compound could serve as a precursor in the synthesis of complex lipids or polyketide-like natural products. The vinyl group could participate in reactions such as:
Michael Additions: Introducing nucleophiles at the β-position.
Diels-Alder Cycloadditions: Acting as a dienophile to construct six-membered rings.
Epoxidation: Forming a reactive epoxide intermediate, which is a key structural element in many biologically active molecules. sciforum.net
Metathesis Reactions: Cross-metathesis with other olefins can be used to build more complex unsaturated chains. acs.org
The decanoate (B1226879) chain would impart significant lipophilicity to any resulting molecule, potentially targeting it toward lipid-rich environments or influencing its pharmacokinetic properties.
Application in Building Block Strategies for Natural Product Analogs
The synthesis of natural product analogs is a crucial strategy for developing new therapeutic agents and understanding structure-activity relationships (SAR). rsc.orgresearchgate.net This often involves using modified building blocks in a "diverted total synthesis" approach to create molecules with simplified structures or altered functional groups. rsc.org
This compound represents a bifunctional building block: a reactive vinyl ester head group and a hydrophobic tail. It could be employed in the synthesis of analogs of long-chain fatty acid or polyketide natural products. For example, many natural products are biosynthesized through the iterative coupling of smaller, bifunctional units. nih.gov Synthetic strategies can mimic this by using a set of building blocks to construct a wide array of natural product motifs.
The table below illustrates potential building block strategies where a molecule like this compound could be conceptually applied.
| Strategy | Description | Potential Application of this compound | Reference |
| Diverted Total Synthesis (DTS) | The synthesis uses modified building blocks to create analogs of a known natural product. | Could replace a saturated or differently unsaturated lipid fragment in the synthesis of a complex lipid analog to probe the importance of the α-vinyl group for biological activity. | rsc.org |
| Iterative Cross-Coupling | A limited set of bifunctional building blocks are coupled repeatedly to build large, complex molecules. | The vinyl group could be modified to a boronate ester, allowing it to be used in iterative Suzuki-Miyaura coupling to build polyene structures. | nih.gov |
| Fatty Acid Analog Synthesis | Synthesis of analogs of bioactive lipids like capsaicin (B1668287) or other N-acyl-vanillylamines (N-AVAMs). | Could be used as the lipid component to synthesize novel capsaicin analogs with an α,β-unsaturated acyl chain. | olemiss.edu |
Development of this compound as a Chemical Probe or Labeling Agent in Biological Systems
Chemical probes are small molecules used to study biological systems, often by binding to a specific protein target. pnas.org Fatty acids and their derivatives are increasingly used as a basis for chemical probes due to their roles in cellular signaling and metabolism. While there is no specific research on this compound as a probe, its structure could be adapted for this purpose.
A common strategy involves introducing a "tag" for detection and a "warhead" for covalent binding. stanford.edu For instance, ω-alkynyl fatty acids have been used as chemical reporters; they are metabolically incorporated into proteins and can then be detected via "click chemistry" with an azide-containing reporter tag (e.g., a fluorophore or biotin). nih.gov
This compound could be theoretically modified to create such probes:
Terminal Modification: The end of the decanoate chain could be modified to include a reporter group, such as an alkyne or azide (B81097) for click chemistry, or a small fluorophore. This would create a probe to study fatty acid uptake and metabolism.
Ester as a Reactive Handle: The ester functionality itself can be used as a reactive handle. For example, N-hydroxysuccinimide (NHS) esters are used as reactivity-based probes that can covalently modify nucleophilic residues (like lysine) in proteins, allowing for proteome-wide mapping of "ligandable hotspots". nomuraresearchgroup.com While this compound is not an NHS ester, it could be a starting point for the synthesis of more reactive ester-based probes.
The table below outlines hypothetical probe designs based on the this compound scaffold.
| Probe Type | Modification Strategy | Potential Biological Application | Analogous Research |
| Metabolic Labeling Probe | Synthesis of ω-alkynyl-2-ethenyldecanoic acid. | Tracking the uptake and incorporation of this specific unsaturated fatty acid into complex lipids or acylated proteins. | nih.gov |
| Covalent Protein Probe | Conversion of the methyl ester to a more reactive species (e.g., NHS-ester or thioester). | Identifying proteins that bind long-chain unsaturated acyl groups in a cellular context (Activity-Based Protein Profiling). | nomuraresearchgroup.com |
| Fluorescent Fatty Acid Analog | Attachment of a fluorophore to the terminal end of the decanoate chain. | Visualizing the localization of the fatty acid analog within cellular membranes or lipid droplets. | nih.gov |
Elucidation of Biosynthesis Pathways of Related Compounds Where this compound May Be an Intermediate
The biosynthesis of fatty acids and polyketides is a fundamental metabolic process that generates a vast array of natural products. sips.org.in These pathways proceed through the iterative condensation of small acyl-CoA units, such as acetyl-CoA and malonyl-CoA. sips.org.in A key intermediate in fatty acid biosynthesis is the α,β-unsaturated acyl thioester, which is formed by the dehydration of a β-hydroxyacyl intermediate. sips.org.inlibretexts.org
While this compound is a methyl ester, not a thioester, its core structure is analogous to intermediates in fatty acid metabolism. It is plausible that a related molecule, 2-ethenyldecanoyl-CoA, could be a transient intermediate in a biosynthetic pathway. Such an intermediate could arise via several enzymatic transformations:
Dehydrogenation: An acyl-CoA dehydrogenase could introduce the double bond into a saturated decanoyl-CoA. ethz.chnih.gov
Isomerization: An enoyl-CoA isomerase could shift the position of a double bond from a different position (e.g., β,γ to α,β).
The final step to form a methyl ester from an acyl-CoA intermediate would likely be catalyzed by an alcohol acyltransferase (AAT). nih.gov These enzymes are responsible for the biosynthesis of a wide variety of esters by condensing an acyl-CoA with an alcohol. nih.gov In this hypothetical pathway, an AAT would catalyze the reaction between 2-ethenyldecanoyl-CoA and methanol (B129727).
Therefore, while not a confirmed natural product, the biosynthesis of this compound is theoretically possible within the known enzymatic capabilities of microorganisms and plants, which are rich sources of both fatty acid modifying enzymes and AATs. Its presence could be investigated in organisms known to produce volatile unsaturated esters.
Environmental Fate and Degradation Studies of Methyl 2 Ethenyldecanoate
Photodegradation Pathways and Mechanisms under Simulated Environmental Conditions
Photodegradation is anticipated to be a significant pathway for the breakdown of Methyl 2-ethenyldecanoate in the environment, particularly in atmospheric and aquatic systems where it is exposed to sunlight. The presence of a carbon-carbon double bond (ethenyl group) makes the molecule susceptible to direct and indirect photolytic processes.
Direct Photolysis: this compound can directly absorb ultraviolet (UV) radiation from sunlight. This absorption of energy can excite the molecule to a higher energy state, leading to various photochemical reactions. The α,β-unsaturated carbonyl system is a chromophore that can absorb environmentally relevant UV radiation, potentially leading to isomerization of the double bond or cycloaddition reactions if concentrations are sufficiently high.
Indirect Photolysis: More significantly, indirect photodegradation pathways are likely to dominate. In the presence of photosensitizers such as humic acids, dissolved organic matter, and nitrate (B79036) ions in natural waters, reactive oxygen species (ROS) like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxy radicals (ROO•) are generated upon exposure to sunlight. These highly reactive species can readily attack the electron-rich double bond of the ethenyl group.
The reaction with hydroxyl radicals is expected to proceed via addition to the double bond, forming a radical intermediate. This intermediate can then undergo further reactions with oxygen to form peroxy radicals, leading to a cascade of oxidative degradation reactions. The ultimate products of such photo-oxidation can include smaller carboxylic acids, aldehydes, ketones, and carbon dioxide. Unsaturated FAMEs are known to be preferentially degraded by photo-oxidation compared to their saturated counterparts.
The photodegradation of unsaturated polyester (B1180765) resins, which contain similar ester and double bond functionalities, has been shown to involve cleavage of the ester bonds and complex reactions involving the combined effects of UV radiation and oxygen.
Table 1: Predicted Photodegradation Reactions of this compound
| Reaction Type | Initiating Species | Primary Site of Attack | Potential Intermediate Products |
|---|---|---|---|
| Direct Photolysis | UV Radiation | α,β-Unsaturated System | Isomers, Cycloaddition Products |
| Indirect Photolysis | Hydroxyl Radical (•OH) | Ethenyl Double Bond | Hydroxyalkyl Radicals, Peroxy Radicals |
| Indirect Photolysis | Singlet Oxygen (¹O₂) | Ethenyl Double Bond | Hydroperoxides, Endoperoxides |
Biodegradation in Environmental Matrices (e.g., soil, water, sediment)
Biodegradation is expected to be a primary mechanism for the removal of this compound from soil, water, and sediment. FAMEs are generally considered to be readily biodegradable under both aerobic and anaerobic conditions by a wide array of naturally occurring microorganisms.
Aerobic Biodegradation: Under aerobic conditions, the biodegradation of this compound is likely initiated by enzymatic hydrolysis of the ester bond. This reaction, catalyzed by esterase or lipase (B570770) enzymes, would yield dec-2-enoic acid and methanol (B129727). Methanol is readily biodegradable. The resulting α,β-unsaturated carboxylic acid, dec-2-enoic acid, would then likely enter the β-oxidation pathway. This metabolic process sequentially removes two-carbon units in the form of acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water. For unsaturated fatty acids, additional enzymes such as isomerases and reductases are required to handle the double bond and allow the β-oxidation to proceed.
Anaerobic Biodegradation: In the absence of oxygen, this compound is also expected to be biodegradable. The initial step would still be the hydrolysis of the ester bond to dec-2-enoic acid and methanol. Under anaerobic conditions, the subsequent degradation of the fatty acid can proceed through various pathways depending on the available electron acceptors (e.g., nitrate, sulfate, or carbon dioxide). The degradation of unsaturated fatty acids under anaerobic conditions is a well-established process.
The rate of biodegradation will be influenced by factors such as the microbial population, temperature, pH, and the availability of nutrients and electron acceptors. Studies on FAMEs have shown that their biodegradation can sometimes be more rapid than that of petroleum-derived diesel.
Chemical Degradation under Various Environmental Parameters (e.g., pH, temperature, presence of oxidants)
In addition to biological and photochemical processes, this compound can undergo abiotic chemical degradation. The two main chemical degradation pathways are hydrolysis and oxidation.
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is highly dependent on pH and temperature.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the ester is a reversible reaction that yields dec-2-enoic acid and methanol.
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, hydrolysis is an irreversible reaction that produces the salt of the carboxylic acid (dec-2-enoate) and methanol. This process, known as saponification, generally proceeds to completion.
The rate of ester hydrolysis increases with both increasing and decreasing pH from neutral, and also increases with temperature.
Oxidation: The ethenyl group in this compound is a site for chemical oxidation. In the environment, this can occur through reactions with various oxidants, such as ozone in the atmosphere or dissolved oxygen in water, potentially catalyzed by metal ions. This process, known as autoxidation, can lead to the formation of hydroperoxides, which can then decompose to form a variety of smaller, more oxidized compounds including aldehydes, ketones, and carboxylic acids. The presence of the α,β-unsaturated system can influence the reactivity towards oxidation.
Table 2: Influence of Environmental Parameters on Chemical Degradation
| Parameter | Effect on Hydrolysis | Effect on Oxidation |
|---|---|---|
| pH | Rate increases at low and high pH | Can be influenced by pH-dependent catalysts (e.g., metal ions) |
| Temperature | Rate increases with increasing temperature | Rate generally increases with increasing temperature |
| Oxidants (e.g., O₂, O₃) | No direct effect | Primary driver of oxidative degradation |
Identification and Characterization of Degradation Products and Metabolites
Based on the predicted degradation pathways, a range of degradation products and metabolites can be anticipated from the environmental breakdown of this compound.
From Biodegradation:
Primary Metabolites: The initial products of biodegradation are expected to be dec-2-enoic acid and methanol , resulting from the hydrolysis of the ester bond.
Intermediate Metabolites: Subsequent β-oxidation of dec-2-enoic acid would lead to a series of shorter-chain carboxylic acids, with the carbon chain decreasing by two carbons in each cycle (e.g., octenoic acid, hexenoic acid, etc.), along with acetyl-CoA .
From Photodegradation and Chemical Oxidation:
The oxidation of the ethenyl group can lead to a complex mixture of products. These may include:
Epoxides: Formed by the addition of an oxygen atom across the double bond.
Aldehydes and Ketones: Resulting from the cleavage of the double bond.
Smaller Carboxylic Acids: Formed from further oxidation of the initial products.
Hydroperoxides: As primary products of autoxidation.
The complete mineralization of this compound through any of these degradation pathways would ultimately lead to the formation of carbon dioxide and water .
Table 3: Predicted Degradation Products and Metabolites of this compound
| Degradation Pathway | Primary Products | Intermediate Products | Final Products |
|---|---|---|---|
| Biodegradation | Dec-2-enoic acid, Methanol | Shorter-chain fatty acids, Acetyl-CoA | CO₂, H₂O |
| Photodegradation/Oxidation | Hydroperoxides, Epoxides | Aldehydes, Ketones, Shorter-chain carboxylic acids | CO₂, H₂O |
| Hydrolysis | Dec-2-enoic acid (or its salt), Methanol | - | - |
Advanced Research Perspectives and Future Directions for Methyl 2 Ethenyldecanoate
Exploration of Emerging Synthetic Technologies and Methodologies
The synthesis of α,β-unsaturated esters, particularly α-substituted acrylates like Methyl 2-ethenyldecanoate, is moving beyond traditional methods towards more efficient and versatile strategies. Modern organic chemistry offers several promising avenues for its synthesis.
One prominent method involves a Mannich-type reaction of α-monosubstituted malonic acid half-esters. acs.org A more contemporary approach utilizes 5-monosubstituted Meldrum's acids, which can react with reagents like dimethylmethyleneimmonium iodide in methanol (B129727) to yield α-substituted acrylate (B77674) methyl esters under mild conditions. acs.org This method is noted for its high yields and tolerance of various functional groups, making it a potentially attractive route for the synthesis of this compound. acs.org
Another area of exploration is the one-carbon chain extension of esters. While traditionally accomplished with hazardous reagents like diazomethane, safer alternatives have been developed. nih.gov For instance, the reaction of a methyl ester with dimethylsulfoxonium methylide can afford a chain-extended β-keto dimethylsulfoxonium ylide, which can be subsequently converted to the target structure. nih.gov Adapting such methodologies could provide a robust and safer pathway to key intermediates for this compound.
Further research could focus on catalytic methods that offer high atom economy and selectivity. These emerging technologies promise not only to improve the efficiency of synthesis but also to expand the accessibility of structurally complex esters for various applications.
| Synthetic Method | Key Reagents/Intermediates | Advantages | Potential Applicability to this compound |
| Mannich-type Reaction | 5-monosubstituted Meldrum's acid, Dimethylmethyleneimmonium iodide, Methanol | Mild reaction conditions, High yields, Good functional group tolerance acs.org | High, offers a direct route to the α-methylene ester functionality. |
| One-Carbon Chain Extension | Methyl decanoate (B1226879), Dimethylsulfoxonium methylide | Avoids hazardous reagents like diazomethane, Provides access to key intermediates nih.gov | Moderate, would require subsequent steps to introduce the ethenyl group. |
| Catalytic Alkylation | Active methylene compounds, Alkenes, Photocatalyst | Atom-economical, Utilizes readily available starting materials organic-chemistry.org | High, could potentially construct the carbon skeleton in a highly efficient manner. |
Integration into Continuous Flow Chemistry Systems
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in terms of safety, efficiency, and scalability. unito.itflinders.edu.au The synthesis of esters and related compounds is increasingly being adapted to flow systems. rsc.orgresearchgate.netacs.orgvapourtec.com
A multi-step synthesis of this compound could be designed as a "telescoped" process within a continuous flow reactor. acs.org This approach minimizes manual handling of intermediates, reduces reaction times, and allows for precise control over reaction parameters such as temperature, pressure, and residence time. flinders.edu.aursc.orgrsc.org For example, the initial formation of an activated ester could be performed in a first reactor coil, followed by an immediate reaction in a second coil to introduce the α-ethenyl group. acs.org
The benefits of continuous flow for this specific compound would include:
Enhanced Safety: The ability to generate and consume reactive intermediates in situ, minimizing the risks associated with their accumulation. flinders.edu.au
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient thermal control, which is crucial for exothermic reactions. unito.itresearchgate.net
Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. researchgate.net
The development of a continuous flow process for this compound would be a significant step towards its efficient and reliable production. researchgate.net
| Parameter | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Limited by vessel surface area | Excellent due to high surface-area-to-volume ratio unito.it |
| Mass Transfer | Often relies on mechanical stirring | Efficient mixing through diffusion and advection flinders.edu.au |
| Safety | Potential for thermal runaway, accumulation of hazardous intermediates | Enhanced safety, in-situ generation and consumption of reactive species flinders.edu.au |
| Scalability | Can be complex, often requiring re-optimization | Simpler scale-up by extending run time or numbering-up researchgate.net |
| Process Control | Manual or semi-automated | Precise, automated control of parameters researchgate.net |
Sustainable Chemical Manufacturing Considerations and Process Intensification
The principles of green chemistry and process intensification are central to the future of chemical manufacturing. aiche.orgelsevier.com For this compound, a derivative of a fatty acid, there are significant opportunities to develop a sustainable production process.
Sustainable Feedstocks: The decanoate backbone can be derived from renewable sources such as vegetable oils. semanticscholar.orgresearchgate.net Research into oleochemistry is continually expanding the range of fatty acids available from plant and microbial sources, providing a bio-based platform for chemical synthesis. semanticscholar.orgresearchgate.netarkema.com
Process Intensification (PI): PI aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.orgccdcindia.com In the context of this compound synthesis, PI could involve:
Multifunctional Reactors: Combining reaction and separation steps into a single unit to reduce equipment size and energy consumption. aiche.org
Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reaction rates and improve energy efficiency. unito.itaiche.org
Solvent Minimization: Designing solvent-free reaction conditions or using environmentally benign solvents to reduce waste. researchgate.net
By integrating sustainable feedstocks with intensified processing technologies, the manufacturing of this compound can align with the goals of a circular economy, minimizing environmental impact and production costs. elsevier.com
Interdisciplinary Research Opportunities and Collaborations
The unique structure of this compound, combining a fatty acid chain with a reactive acrylate group, opens up numerous avenues for interdisciplinary research.
Materials Science: The vinyl group makes this molecule a potential monomer for the synthesis of specialty polymers. Collaborations between organic chemists and polymer scientists could lead to the development of new materials with tailored properties, such as novel coatings, adhesives, or lubricants. The long alkyl chain could impart hydrophobicity and flexibility to the resulting polymers. youtube.comesters-solvents.com
Biotechnology and Bioengineering: As a fatty acid derivative, this compound could be explored for various biological applications. frontiersin.orgnih.govnih.gov Research in collaboration with biologists and pharmacologists could investigate its potential as a bioactive molecule or as a building block for more complex biologically active compounds. Furthermore, metabolic engineering of microorganisms could be explored as a sustainable route to produce the fatty acid precursor. wur.nlwur.nl
Chemical Engineering: The design and optimization of novel reactor systems, particularly for continuous flow synthesis and process intensification, requires close collaboration between chemists and chemical engineers. researchgate.netccdcindia.com This synergy is crucial for translating laboratory-scale discoveries into viable industrial processes.
Future advancements in the study and application of this compound will likely emerge from the convergence of these diverse scientific and engineering disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
